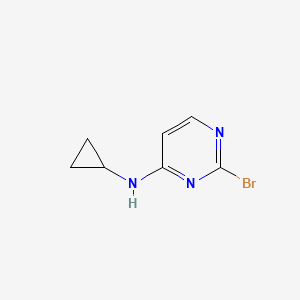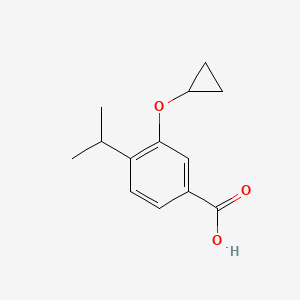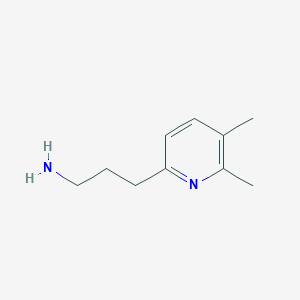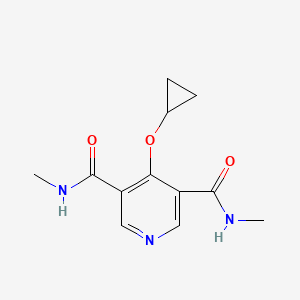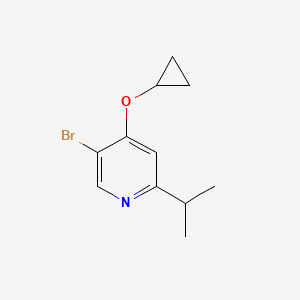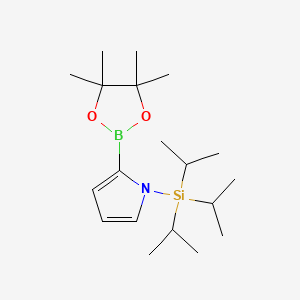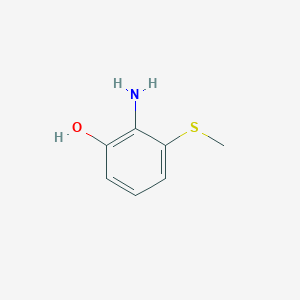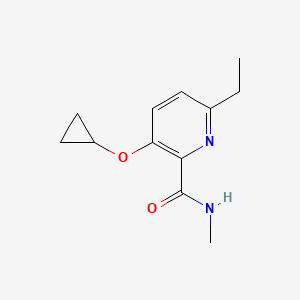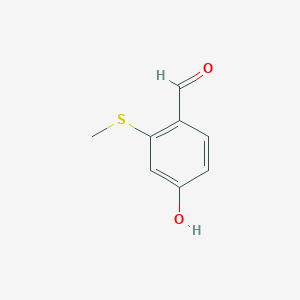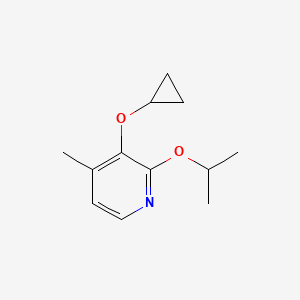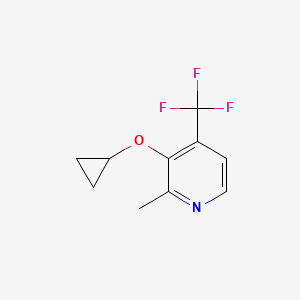![molecular formula C8H8ClNO2 B14836595 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-hydroxypyridine, followed by the introduction of an ethanone group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity, gene expression, and cellular function. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Chloromethyl-4-hydroxypyridine: Similar structure but with the chloromethyl group at a different position.
4-Hydroxy-3-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Another positional isomer with distinct chemical properties
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
3-acetyl-5-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-3-6(2-9)8(7)12/h3-4H,2H2,1H3,(H,10,12) |
InChIキー |
AMADFBLIWUKMEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC=C(C1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


